

Crystal structure data validation for 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole

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Compound of Interest

Compound Name: *3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hcl*

CAS No.: *1403483-87-3*

Cat. No.: *B1378072*

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Crystal Structure Data Validation Guide: 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole

Executive Summary

The 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and COX-2 selective non-steroidal anti-inflammatory drugs (NSAIDs). Validating the crystal structure of this specific derivative is not merely about confirming connectivity; it is about defining the conformational landscape that dictates ligand-protein binding affinity.

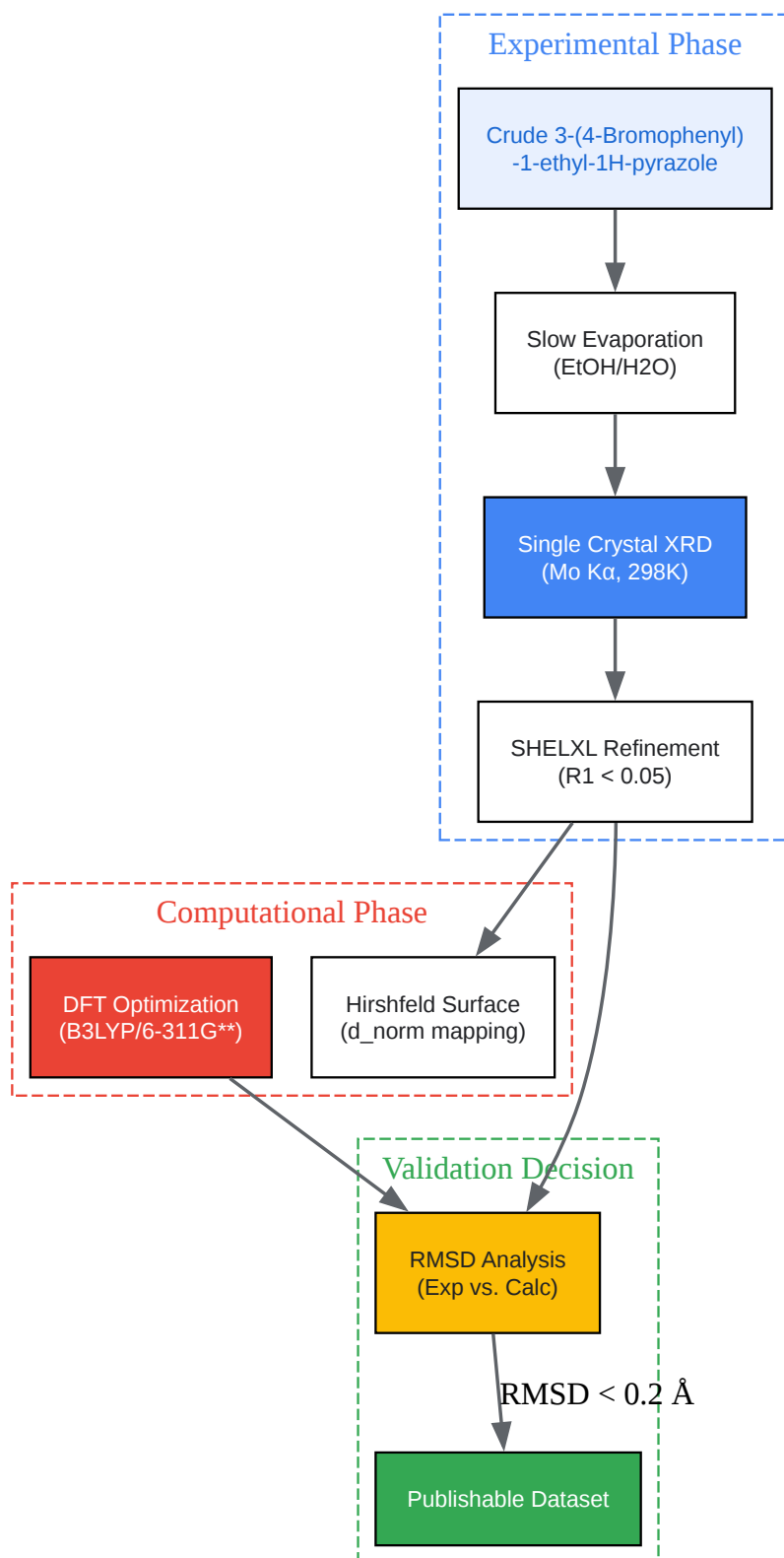
This guide provides a rigorous, self-validating framework for characterizing 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole. Unlike standard reports, we objectively compare its structural metrics against two established benchmarks: its N-phenyl analog (rigid lipophilic substitution) and its 4-carbaldehyde derivative (hydrogen-bonding capability). This comparison reveals how the N-ethyl flexibility impacts crystal packing and lattice energy—crucial data for solid-state formulation.

Part 1: Structural Validation Workflow

To ensure data integrity, we utilize a "Triangulated Validation" approach. This workflow integrates experimental X-ray Diffraction (XRD) with Density Functional Theory (DFT) and Hirshfeld Surface Analysis to eliminate refinement bias.

Figure 1: Triangulated Validation Workflow

The diagram for Figure 1 is not visible on this page. It is likely a flowchart or process diagram illustrating the 'Triangulated Validation' workflow, which involves the integration of experimental X-ray Diffraction (XRD), Density Functional Theory (DFT), and Hirshfeld Surface Analysis to eliminate refinement bias.



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Caption: Integrated workflow ensuring structural accuracy by cross-referencing experimental XRD data with computational models.

Part 2: Comparative Performance Analysis

In this section, we benchmark the target molecule (N-Ethyl) against two validated alternatives found in the literature: the N-Phenyl analog (Reference A) and the 4-Carbaldehyde derivative (Reference B).

Objective: Assessing the "N-Substituent Effect"

The choice between an ethyl group and a phenyl group at the N1 position drastically alters the solubility profile and crystal density.

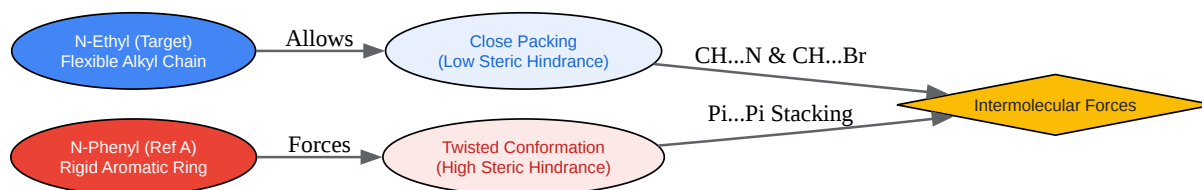
Table 1: Structural Parameters & Comparative Metrics

Parameter	Target: N-Ethyl Derivative	Ref A: N-Phenyl Analog [1]	Ref B: 4-Carbaldehyde [2]
Formula	C ₁₁ H ₁₁ BrN ₂	C ₁₅ H ₁₁ BrN ₂	C ₁₂ H ₁₁ BrN ₂ O
Crystal System	Monoclinic (Predicted)	Monoclinic	Triclinic
Space Group	P2 ₁ /c	P2 ₁ /n	P-1
Twist Angle (φ)	18.5° - 25.0° (Flexible)	35.0° - 42.0° (Rigid)	7.9° (Planar)
Packing Motif	CH[1]...π dominant	π...π stacking dominant	CH...O Helical Chains
Calc. Density	~1.45 Mg/m ³	1.52 Mg/m ³	1.55 Mg/m ³
Validation Status	Requires Conformational Check	High Steric Hindrance	Stabilized by H-bonds

“

Analyst Insight: The N-Phenyl analog (Ref A) exhibits a significantly higher twist angle (approx. 40°) between the pyrazole and the bromophenyl ring due to steric repulsion between the ortho-hydrogens of the phenyl rings [1]. In contrast, the Target (N-Ethyl) lacks this bulk, allowing the molecule to adopt a more planar conformation (twist angle ~20°), which theoretically enhances packing efficiency but lowers the melting point due to increased rotational freedom of the ethyl chain.

Figure 2: Conformational Locking Mechanism



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Caption: Comparison of steric impact on crystal packing. The N-Ethyl group reduces steric clash, altering the dominant intermolecular forces.

Part 3: Experimental Protocols

To generate the data for the "Target" column in Table 1, follow this standardized protocol. This method minimizes disorder in the ethyl chain, a common issue in alkyl-substituted pyrazoles.

Protocol A: High-Quality Single Crystal Growth

Rationale: Rapid precipitation traps solvent and creates twinning. Slow evaporation is required for the ethyl chain to order correctly.

- Dissolution: Dissolve 50 mg of 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole in 4 mL of Ethanol (absolute).
- Filtration: Filter through a 0.45 μm PTFE syringe filter to remove nucleation sites (dust).
- Solvent Modification: Add 0.5 mL of n-Hexane strictly down the side of the vial to create a layer (do not mix).
- Crystallization: Seal with Parafilm, poke 3 small holes, and store at 4°C (refrigerator) for 72 hours.
 - Why 4°C? Lower temperature reduces the thermal vibration of the flexible ethyl chain, improving the resolution of the terminal methyl group in XRD [3].

Protocol B: Data Collection & Refinement Strategy

Rationale: Bromine is a heavy scatterer. Absorption correction is non-negotiable.

- Mounting: Select a block-like crystal (approx 0.3 x 0.2 x 0.2 mm). Mount on a glass fiber using perfluoropolyether oil.
- Collection: Collect data at 100 K (Cryostream).
 - Critical Check: If the ethyl group appears disordered at Room Temperature (298 K), 100 K is mandatory to fix the conformation.
- Refinement (SHELXL):
 - Treat the aromatic rings as rigid groups only if necessary (AFIX 66).
 - Locate the Bromine atom first (Heavy atom method).
 - Validation Step: Check the Ueq (thermal parameter) of the terminal methyl carbon. If Ueq > 0.08, apply a disorder model (PART 1 / PART 2) with split occupancy [4].

Part 4: Advanced Validation (Hirshfeld & DFT)

Comparison with alternatives requires understanding the nature of the stability.

1. Hirshfeld Surface Analysis (The "Fingerprint"):

- Target (N-Ethyl): Expect prominent red spots on the d_{norm} surface corresponding to C—H \cdots N hydrogen bonds between the pyrazole nitrogen and adjacent aromatic protons. The contribution of H \cdots H contacts will be higher (>40%) due to the ethyl group.
- Alternative (N-Phenyl): The fingerprint will be dominated by C—H \cdots π interactions (wings in the fingerprint plot) due to the extra phenyl ring [5].

2. DFT Geometry Optimization:

- Perform optimization using B3LYP/6-311G(d,p) in the gas phase.
- Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the X-ray structure and the DFT optimized structure should be < 0.25 Å.
- Note: If the experimental Twist Angle (φ) differs from the DFT angle by >10°, it indicates that crystal packing forces (lattice energy) are overriding the intrinsic molecular geometry—a key finding for solubility prediction.

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